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Compound of Interest

Compound Name: UH-AH 37

Cat. No.: B1682688 Get Quote

Compound Name: Osimertinib (AZD9291) Target Audience: Researchers, scientists, and drug

development professionals.

Introduction
Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine

kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung

cancer (NSCLC) harboring specific EGFR mutations.[1] Developed to overcome resistance to

earlier-generation TKIs, its mechanism of action is highly selective for both EGFR TKI-

sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation,

while largely sparing wild-type (WT) EGFR.[1][2] This selectivity minimizes off-target effects

and improves the therapeutic window.[3][4] Osimertinib covalently binds to the cysteine-797

residue in the ATP-binding site of mutant EGFR, leading to the inhibition of downstream

signaling pathways crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK

pathways.[5][6][7]

Mechanism of Action
The epidermal growth factor receptor (EGFR) is a transmembrane receptor that, upon

activation by ligands such as epidermal growth factor (EGF), triggers downstream signaling

cascades that regulate cell proliferation, survival, and differentiation.[1][4] In NSCLC, specific

mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled

tumor growth.[1] Osimertinib selectively targets these mutant forms of EGFR.[4]
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By irreversibly binding to the C797 residue within the ATP-binding pocket of the EGFR kinase

domain, osimertinib effectively blocks the receptor's kinase activity.[3][5][7] This prevents the

autophosphorylation of the receptor and the subsequent activation of two major downstream

signaling pathways:

RAS/RAF/MEK/ERK (MAPK) Pathway: Central to regulating cell proliferation.[1][8]

PI3K/AKT/mTOR Pathway: A key mediator of cell survival and growth.[1][3][8]

The sustained inhibition of these pathways ultimately leads to the suppression of tumor growth

and induction of apoptosis in EGFR-mutated NSCLC cells.

Preclinical Efficacy Data
The preclinical in vitro and in vivo data for osimertinib demonstrate its potent and selective

antitumor activity in NSCLC models with EGFR mutations.

In Vitro Activity
Osimertinib has shown potent inhibitory activity against EGFR-sensitizing and T790M

resistance mutations while being significantly less active against wild-type EGFR.

Cell Line EGFR Mutation
Osimertinib IC₅₀
(nM)

Reference

PC-9 exon 19 deletion ~10-20 [4]

H1975 L858R/T790M ~15 [4]

A549 Wild-Type >1000 [4]

IC₅₀ values can vary between studies depending on the specific experimental conditions.

In Vivo Activity
In xenograft models using NSCLC cell lines, osimertinib has demonstrated significant tumor

growth inhibition.
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Model
EGFR
Mutation

Treatment Outcome Reference

PC-9 Xenograft exon 19 deletion Osimertinib
Tumor

regression
[4]

H1975 Xenograft L858R/T790M Osimertinib
Tumor

regression
[4]

CNS Metastases

Model
EGFR-mutant Osimertinib

Increased

survival
[4]

Clinical Efficacy Data
Clinical trials have established osimertinib as a standard of care in EGFR-mutated NSCLC.
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Trial Phase
Patient
Population

Treatment
Arms

Key
Findings

Reference

AURA3 III

EGFR

T790M-

positive

NSCLC,

progressed

on first-line

EGFR-TKI

Osimertinib

vs. Platinum-

pemetrexed

chemotherap

y

Osimertinib

significantly

improved

progression-

free survival

(PFS).

[9]

FLAURA III

Treatment-

naive, EGFR-

mutated

advanced

NSCLC

Osimertinib

vs. Standard

EGFR-TKI

(gefitinib or

erlotinib)

Osimertinib

demonstrated

superior PFS

and overall

survival (OS).

[10][11]

FLAURA2 III

Treatment-

naive, EGFR-

mutated

advanced

NSCLC

Osimertinib +

Chemotherap

y vs.

Osimertinib

monotherapy

Combination

therapy

showed

improved

PFS.

[12]

KCSG-LU15-

09
II

NSCLC with

uncommon

EGFR

mutations

(G719X,

L861Q,

S768I)

Osimertinib

Objective

Response

Rate (ORR)

of 50%,

Median PFS

of 8.2

months.

[11]

Mechanisms of Resistance to Osimertinib
Despite its efficacy, acquired resistance to osimertinib eventually develops. These mechanisms

can be broadly categorized as EGFR-dependent or EGFR-independent.

EGFR-Dependent Mechanisms:
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C797S mutation: This is a common on-target resistance mechanism where a mutation at

the covalent binding site of osimertinib prevents the drug from binding effectively.[5][10]

Other EGFR mutations such as L718Q/V and G724S have also been identified.[2][5]

EGFR-Independent Mechanisms:

Bypass Pathway Activation: Amplification or mutation of other signaling molecules can

bypass the need for EGFR signaling. This includes:

MET amplification[7][8]

HER2 amplification[8]

Activation of the RAS-MAPK or PI3K pathways[8]

Histological Transformation: In some cases, the tumor can transform into a different

histology, such as small cell lung cancer, which is not dependent on EGFR signaling.[7][8]

Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effect of osimertinib on cancer cell proliferation.

Materials:

NSCLC cell lines (e.g., PC-9, H1975)

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

Osimertinib

DMSO (vehicle control)

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Solubilization solution (e.g., DMSO or a detergent-based solution)
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96-well plates

Microplate reader

Protocol:

Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 3,000-5,000 cells per well

and allow them to adhere overnight.[6]

Drug Treatment: Prepare serial dilutions of osimertinib in complete medium. The final

concentrations should typically range from 0.1 nM to 10 µM.[6] Remove the old medium and

add 100 µL of the medium containing different concentrations of osimertinib. Include a

vehicle control (DMSO).[6]

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[6]

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4

hours at 37°C.[13]

Solubilization: Aspirate the medium and add 100 µL of solubilization solution to each well to

dissolve the formazan crystals.

Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot the

results to determine the IC₅₀ value.

Western Blot Analysis of EGFR Signaling
This technique is used to assess the effect of osimertinib on the phosphorylation status of

EGFR and downstream signaling proteins.[14]

Materials:

NSCLC cells

Osimertinib
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EGF (optional, for stimulation)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-

ERK, anti-total ERK, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate (ECL)

Imaging system

Protocol:

Cell Treatment and Lysis:

Seed cells in 6-well plates and grow to 70-80% confluency.

Starve cells in serum-free medium for 16-24 hours to reduce basal EGFR phosphorylation.

[15]

Treat cells with varying concentrations of osimertinib for a defined period (e.g., 2-24

hours).[15]

(Optional) Stimulate cells with EGF (e.g., 100 ng/mL) for 15 minutes before lysis.[15]

Wash cells with ice-cold PBS and lyse with lysis buffer on ice.[15]

Protein Quantification: Determine the protein concentration of each lysate using a protein

assay kit.
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SDS-PAGE and Transfer:

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[6]

Separate proteins by electrophoresis and transfer them to a PVDF membrane.[6]

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.[6]

Incubate the membrane with the primary antibody overnight at 4°C.[6]

Wash the membrane with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

Wash the membrane again with TBST.

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging

system.[6]

In Vivo Subcutaneous Xenograft Model
This model is used to evaluate the in vivo efficacy of osimertinib.

Materials:

NSCLC cells (e.g., H1975)

Immunocompromised mice (e.g., nude or SCID mice)

Osimertinib

Vehicle control

Calipers for tumor measurement

Protocol:
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Tumor Implantation: Inject a suspension of tumor cells subcutaneously into the flank of each

mouse.[16]

Tumor Growth Monitoring: Allow tumors to grow to a palpable size and measure their volume

regularly using calipers.[16]

Randomization and Treatment: Once tumors reach a predetermined size, randomize the

mice into treatment and control groups.[16] Administer osimertinib (typically orally) to the

treatment group and vehicle to the control group.[16]

Efficacy Assessment: Monitor tumor volumes and body weights throughout the study.[16]

Endpoint Analysis: At the end of the study, tumors may be excised for further analysis (e.g.,

histology, biomarker analysis).[16]
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Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1682688#application-of-compound-name-in-specific-
research-area]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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